molecular formula C23H39NO19 B13389949 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)hexose

5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)hexose

Cat. No.: B13389949
M. Wt: 633.6 g/mol
InChI Key: OIZGSVFYNBZVIK-UHFFFAOYSA-N
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Description

3’-Sialyllactose: is a sialylated human milk oligosaccharide composed of sialic acid and lactose. It is a trisaccharide consisting of three monosaccharides: galactose, glucose, and N-acetylneuraminic acid (Neu5Ac). This compound is found in human milk and plays a crucial role in infant nutrition by supporting gut health, immune function, and cognitive development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Sialyllactose can be synthesized using both chemical and biological methods. Chemical synthesis involves complex protection and deprotection steps, making it less suitable for large-scale production . Biological synthesis, on the other hand, utilizes multi-enzyme cascades or engineered microorganisms to produce 3’-Sialyllactose efficiently. For instance, an engineered Escherichia coli strain can be used in a multi-enzymatic cascade one-pot system to produce 3’-Sialyllactose from N-acetylneuraminic acid and lactose .

Industrial Production Methods: Industrial production of 3’-Sialyllactose often involves microbial biosynthesis. Bacillus subtilis and Escherichia coli are commonly used microorganisms for this purpose. The production process includes optimizing reaction conditions such as temperature, pH, and concentration of cofactors to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3’-Sialyllactose undergoes various chemical reactions, including glycosylation and sialylation. These reactions involve the transfer of sialic acid to lactose, forming the sialylated oligosaccharide .

Common Reagents and Conditions:

    Glycosylation: This reaction typically uses glycosyltransferases and sialyltransferases as catalysts.

    Sialylation: This reaction involves the use of cytidine monophosphate (CMP) as a cofactor and sialyltransferase as the enzyme.

Major Products: The primary product of these reactions is 3’-Sialyllactose itself. other sialylated oligosaccharides may also be formed as by-products .

Comparison with Similar Compounds

Uniqueness of 3’-Sialyllactose: 3’-Sialyllactose is unique due to its specific linkage position of sialic acid to lactose, which imparts distinct biological functions. It is particularly effective in promoting gut health and cognitive development compared to other sialylated oligosaccharides .

Properties

IUPAC Name

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZGSVFYNBZVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865797
Record name 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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